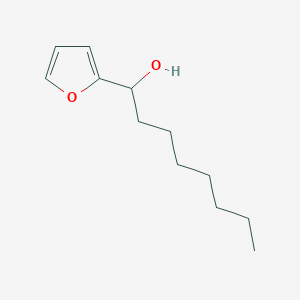
Furyl octanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furyl octanol is an organic compound that features a furan ring attached to an octanol chain. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The furan ring, a five-membered aromatic ring with one oxygen atom, imparts distinct reactivity and stability to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furyl octanol can be synthesized through several methods. One common approach involves the aldol condensation of furfural with acetone, followed by hydrogenation and selective deoxygenation. The reaction typically employs a hydrophilic palladium/niobium phosphate catalyst under mild conditions in water . The addition of liquid acids can further enhance the selectivity towards the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using biomass-derived furfural as a starting material. The process involves sequential hydrogenation and hydrogenolysis over bifunctional catalysts. The use of noble-metal-loaded catalysts and acidic additives helps maximize the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Furyl octanol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives such as furoic acid.
Reduction: Hydrogenation of the furan ring can produce tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Furoic acid and other furan derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated and nitrated furan compounds.
Applications De Recherche Scientifique
Furyl octanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of furyl octanol involves its interaction with molecular targets through its furan ring and octanol chain. The furan ring can participate in various chemical reactions, while the octanol chain provides hydrophobic interactions. These properties enable this compound to interact with biological membranes and proteins, potentially affecting cellular processes .
Comparaison Avec Des Composés Similaires
Furyl octanol can be compared with other furan derivatives such as:
Furfural: A precursor to this compound, used in the production of resins and solvents.
Furfuryl alcohol: Used in the manufacture of polymers and as a solvent.
Tetrahydrofuran: A solvent with applications in polymer chemistry and pharmaceuticals.
Uniqueness: this compound’s unique combination of a furan ring and an octanol chain provides distinct chemical and physical properties, making it valuable for specific applications in various fields .
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
1-(furan-2-yl)octan-1-ol |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-11,13H,2-6,8H2,1H3 |
Clé InChI |
CIGBORPAYIDGBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C1=CC=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


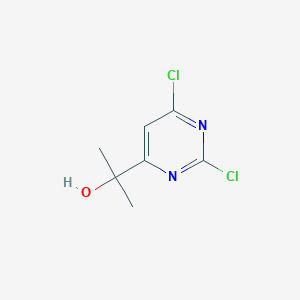

![N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)
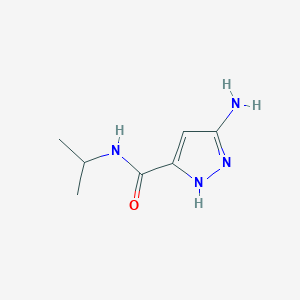
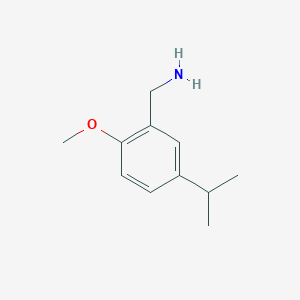

![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)
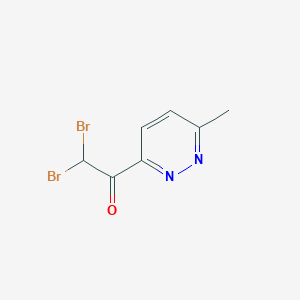
![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)
![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)


![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)
